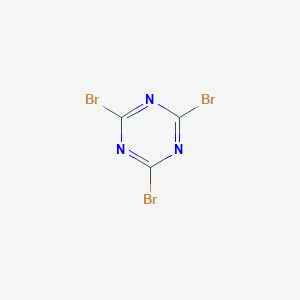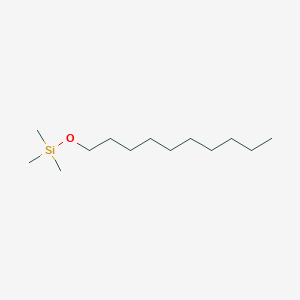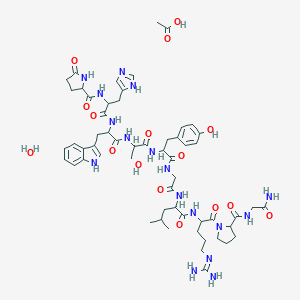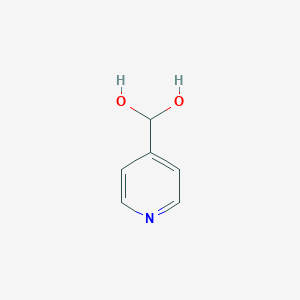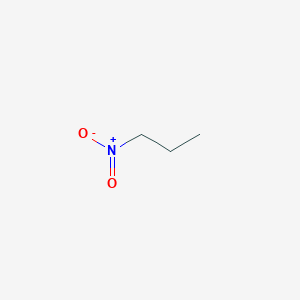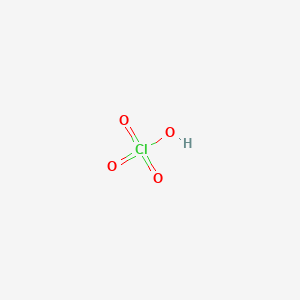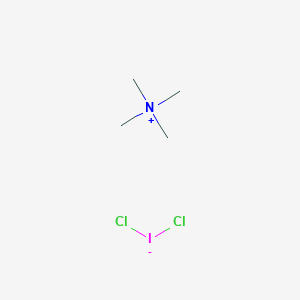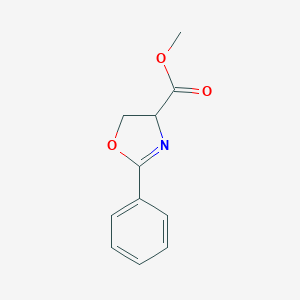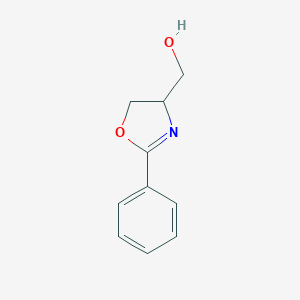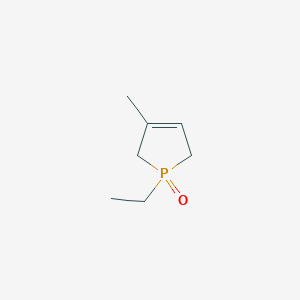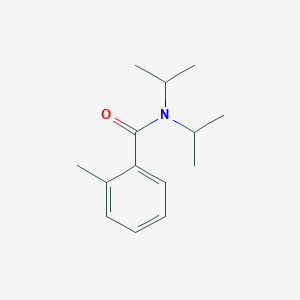
2-methyl-N,N-di(propan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N,N-di(propan-2-yl)benzamide, also known as Tropisetron, is a chemical compound that belongs to the class of serotonin 5-HT3 receptor antagonists. It has been extensively studied for its potential therapeutic applications in various medical conditions.
Mecanismo De Acción
2-methyl-N,N-di(propan-2-yl)benzamide exerts its pharmacological effects by selectively binding to the serotonin 5-HT3 receptor, which is located in the central and peripheral nervous systems. By blocking the activation of these receptors, it can reduce the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of nausea, vomiting, and pain.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-methyl-N,N-di(propan-2-yl)benzamide are mainly related to its ability to block the 5-HT3 receptor. It has been shown to reduce the frequency and severity of chemotherapy-induced nausea and vomiting, improve the symptoms of irritable bowel syndrome, and reduce the positive symptoms of schizophrenia. It has also been reported to have analgesic, anxiolytic, and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-methyl-N,N-di(propan-2-yl)benzamide is its high selectivity for the 5-HT3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its low solubility in water and some organic solvents can limit its use in some experimental settings. In addition, its potential off-target effects on other receptors and enzymes should be taken into account when interpreting the results of experiments.
Direcciones Futuras
There are several future directions for the research on 2-methyl-N,N-di(propan-2-yl)benzamide. One area of interest is the development of more potent and selective 5-HT3 receptor antagonists with improved pharmacokinetic properties. Another area of research is the investigation of the role of the 5-HT3 receptor in other medical conditions such as migraine, anxiety disorders, and depression. Furthermore, the potential use of 2-methyl-N,N-di(propan-2-yl)benzamide as a therapeutic agent for other diseases such as cancer, Alzheimer's disease, and Parkinson's disease should be explored.
Métodos De Síntesis
The synthesis of 2-methyl-N,N-di(propan-2-yl)benzamide involves the reaction of 2-methylbenzoic acid with isopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with propionic anhydride to obtain the final product. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
2-methyl-N,N-di(propan-2-yl)benzamide has been studied for its potential therapeutic applications in various medical conditions such as chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and schizophrenia. It has also been investigated for its potential use as an analgesic, anxiolytic, and anti-inflammatory agent.
Propiedades
Número CAS |
6641-72-1 |
|---|---|
Nombre del producto |
2-methyl-N,N-di(propan-2-yl)benzamide |
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
2-methyl-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C14H21NO/c1-10(2)15(11(3)4)14(16)13-9-7-6-8-12(13)5/h6-11H,1-5H3 |
Clave InChI |
IJVAINDVYVMTTI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N(C(C)C)C(C)C |
SMILES canónico |
CC1=CC=CC=C1C(=O)N(C(C)C)C(C)C |
Otros números CAS |
6641-72-1 |
Sinónimos |
2-Bromo-N,N-diisopropylbenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-](/img/structure/B105005.png)
